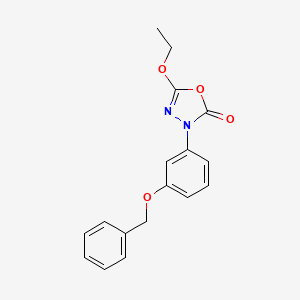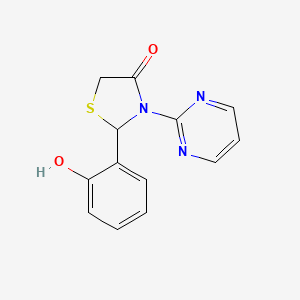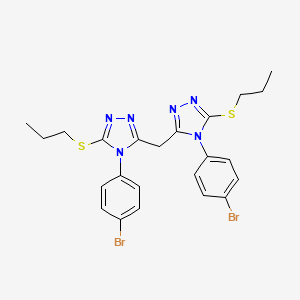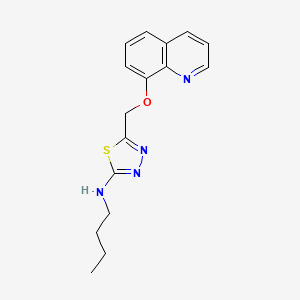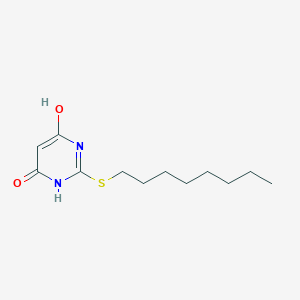
6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one is a pyrimidine derivative with a hydroxy group at the 6th position and an octylthio group at the 2nd position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a pyrimidine precursor.
Thioether Formation: The octylthio group is introduced at the 2nd position through a nucleophilic substitution reaction using an octylthiol reagent.
Hydroxylation: The hydroxy group is introduced at the 6th position through a hydroxylation reaction, often using oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group.
Substitution: The octylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-2-(octylthio)pyrimidin-4(1H)-one.
Reduction: Formation of 2-(octylthio)pyrimidin-4(1H)-one.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-2-(methylthio)pyrimidin-4(1H)-one
- 6-Hydroxy-2-(ethylthio)pyrimidin-4(1H)-one
- 6-Hydroxy-2-(butylthio)pyrimidin-4(1H)-one
Uniqueness
6-Hydroxy-2-(octylthio)pyrimidin-4(1H)-one is unique due to its longer octylthio chain, which may impart different physicochemical properties and biological activities compared to its shorter-chain analogs.
Properties
CAS No. |
86627-13-6 |
|---|---|
Molecular Formula |
C12H20N2O2S |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
4-hydroxy-2-octylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H20N2O2S/c1-2-3-4-5-6-7-8-17-12-13-10(15)9-11(16)14-12/h9H,2-8H2,1H3,(H2,13,14,15,16) |
InChI Key |
KREXHIFCGOGJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC(=CC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Propan-2-yl)amino]pyridazin-3(2H)-one](/img/structure/B12911484.png)
![2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-phenylethanone](/img/structure/B12911489.png)




